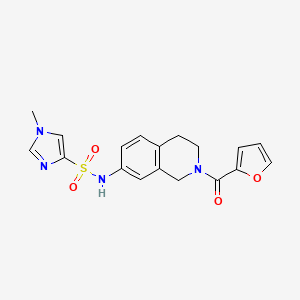
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Chemical Structure and Properties The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS: 1428373-31-2) features a molecular formula of C₁₈H₁₈N₄O₄S and a molecular weight of 386.4 g/mol . Its structure integrates three key moieties:
- A 1,2,3,4-tetrahydroisoquinoline core, a bicyclic system common in bioactive molecules.
- A furan-2-carbonyl group attached to the tetrahydroisoquinoline’s nitrogen, introducing aromatic and electron-withdrawing characteristics.
The SMILES notation (Cn1cnc(S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)c2ccco2)CC3)c1) confirms the connectivity and stereoelectronic features . Notably, physical properties such as melting point, solubility, and stability remain unreported in available literature, limiting practical application insights.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWKWHXMIZQYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan moiety, tetrahydroisoquinoline core, and an imidazole sulfonamide group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 301.35 g/mol
This structural complexity suggests diverse interactions with biological targets, potentially leading to various therapeutic applications.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The imidazole and furan groups may interact with hydrophobic pockets in proteins, modulating receptor functions.
These interactions suggest that the compound could serve as a lead for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Activity and Research Findings
Recent studies have evaluated the biological activity of this compound and its analogs. Key findings include:
-
Anticancer Activity :
- In vitro tests demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, related compounds showed GI50 values ranging from 0.25 to 2.4 µM against breast cancer cells .
- The mechanism involves inhibition of aromatase enzymes critical for estrogen synthesis in hormone-dependent cancers .
- Antimicrobial Potential :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structural motifs may offer neuroprotective benefits by modulating neurotransmitter systems.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the same structural framework:
These studies indicate that modifications to the core structure can significantly enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules. Key comparisons include:
Key Observations
Functional Group Influence: The target compound’s imidazole-sulfonamide group distinguishes it from triazole-thiones [7–9] and hydrazinecarbothioamides [4–6], which prioritize sulfonylphenyl and thiourea groups. This difference may enhance hydrogen-bonding capacity or target selectivity .
Synthesis Complexity :
- While triazole derivatives [7–9] are synthesized via cyclization and tautomerization, the target compound likely requires multi-step coupling (e.g., sulfonamide bond formation, furan acylation) .
Spectral Divergence :
- The absence of C=O in triazole-thiones [7–9] (due to tautomerism) contrasts with the target compound’s furan-carbonyl and sulfonamide C=O groups, detectable via IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


